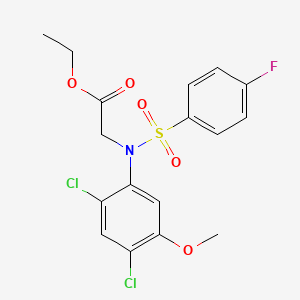

Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate

Description

Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate is a synthetic organic compound characterized by a substituted anilino core, a sulfonyl group linked to a 4-fluorophenyl ring, and chloro/methoxy substituents. While direct data on its synthesis or biological activity is unavailable in the provided evidence, its structural features align with compounds used in crop protection and bioactive molecule design .

Properties

IUPAC Name |

ethyl 2-(2,4-dichloro-N-(4-fluorophenyl)sulfonyl-5-methoxyanilino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2FNO5S/c1-3-26-17(22)10-21(15-9-16(25-2)14(19)8-13(15)18)27(23,24)12-6-4-11(20)5-7-12/h4-9H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRWOVBUNDJBEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Aniline Derivative: The starting material, 2,4-dichloro-5-methoxyaniline, is reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated aniline derivative.

Esterification: The sulfonylated aniline derivative is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro groups can be reduced to amines.

Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The halogen atoms may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Analogs

Compound 1 : 2-{2,4-Dichloro-5-(2-Methoxyethoxy)[(4-Methoxyphenyl)Sulfonyl]Anilino}-N-(4-Fluorophenyl)Acetamide (CAS: 338967-85-4)

- Structural Differences :

- Ester vs. Amide : The target compound features an ethyl ester, while Compound 1 has an acetamide group. This substitution may alter metabolic stability, with esters typically being more hydrolytically labile than amides.

- Substituent Variations :

- Methoxyethoxy vs.

- Sulfonyl Group : The 4-methoxyphenyl sulfonyl in Compound 1 vs. 4-fluorophenyl sulfonyl in the target compound. The methoxy group increases electron density, which could influence binding interactions in biological systems.

Compound 2 : Ethyl 5-(4-Fluorophenyl)-5-Phenyl-2-Isoxazoline-3-Carboxylate (S1-13)

- Core Structure: Isoxazoline ring vs. anilino acetate in the target compound.

- Fluorophenyl Group: The 4-fluorophenyl moiety in both compounds may enhance resistance to metabolic degradation.

- Applications : Isoxazoline derivatives like S1-13 are patented as biodegradable safeners in agrochemical formulations (WO-A-95/07897), implying the target compound could have similar environmental applications .

Functional Group Influence

Sulfonyl and Halogen Substituents :

- 4-Fluorophenyl Sulfonyl: The fluorine atom’s electronegativity may enhance stability and intermolecular interactions (e.g., hydrogen bonding) compared to non-fluorinated analogs.

- The methoxy group at position 5 could moderate reactivity or solubility.

Ethyl Ester vs. Other Esters :

- Compared to methyl or allyl esters (e.g., S2-5, S2-7 in ), the ethyl group balances lipophilicity and hydrolysis rates, making it suitable for controlled-release formulations .

Physicochemical and Application Comparison

Biological Activity

Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate is a compound of interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and applications in various fields.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by the presence of a sulfonamide group, dichloro and fluorinated aromatic rings, and an ethyl acetate moiety. Its chemical formula can be represented as follows:

This structure is significant as it influences the compound's interactions with biological macromolecules.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs and may lead to increased toxicity or therapeutic effects depending on the context.

- Receptor Modulation : It interacts with various cellular receptors, potentially affecting signaling pathways involved in cell proliferation and apoptosis. This modulation can lead to altered gene expression profiles, particularly those associated with stress responses and inflammatory processes .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance:

- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) over 48 hours. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis .

Anti-inflammatory Effects

The compound also shows anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

- Experimental Findings : In animal models of acute inflammation, administration of this compound led to a reduction in paw edema by approximately 40% compared to control groups, indicating its potential as an anti-inflammatory agent .

The compound's biochemical properties include:

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may retain biological activity. The metabolic pathway includes oxidation followed by conjugation with glucuronic acid or sulfate.

- Cellular Effects : It influences cellular processes such as gene expression related to oxidative stress response. For example, it has been shown to upregulate genes involved in detoxification pathways in liver cells .

Research Applications

This compound is utilized in various research domains:

- Medicinal Chemistry : Investigated for its potential therapeutic applications in cancer treatment and inflammatory diseases.

- Biochemical Research : Used to study enzyme kinetics and receptor-ligand interactions.

- Pharmacology : Explored for its effects on drug metabolism and pharmacodynamics due to its interactions with cytochrome P450 enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.